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# In-depth Technical Guide: In Vivo Pharmacokinetics of ZD0947

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Compound of Interest		
Compound Name:	ZD0947	
Cat. No.:	B1682409	Get Quote

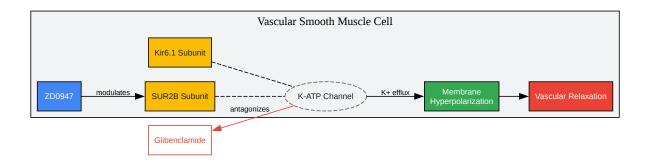
A comprehensive review of publicly available data reveals a significant scarcity of in vivo pharmacokinetic studies for the compound **ZD0947**. While the query aimed to generate a detailed technical guide on the absorption, distribution, metabolism, and excretion (ADME) of **ZD0947** in living organisms, extensive searches have not yielded the quantitative data necessary for such a report.

The available scientific literature primarily identifies **ZD0947** as a modulator of the sulphonylurea receptor (SUR), with specific activity on the SUR2B subunit of ATP-sensitive potassium (K-ATP) channels. The majority of the research accessible in the public domain focuses on its in vitro pharmacological effects, particularly its mechanism of action in vascular smooth muscle.

### **Mechanism of Action**

**ZD0947** has been characterized as a SUR2B modulator that activates K-ATP channels in vascular smooth muscle. This action leads to the relaxation of the muscle tissue. The compound's effect is concentration-dependent, with a reported inhibitory constant (Ki) of 293 nM for reducing spontaneous contractions in the mouse portal vein.[1] Notably, the relaxation induced by **ZD0947** can be antagonized by the non-selective K-ATP channel blocker glibenclamide.[1]





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Mechanism of **ZD0947** on Vascular Smooth Muscle K-ATP Channels.

## In Vivo Pharmacokinetic Data: A Knowledge Gap

Despite the characterization of its mechanism of action, there is no publicly available data on the in vivo pharmacokinetics of **ZD0947**. Key parameters essential for a comprehensive understanding of a drug's behavior in a biological system, such as:

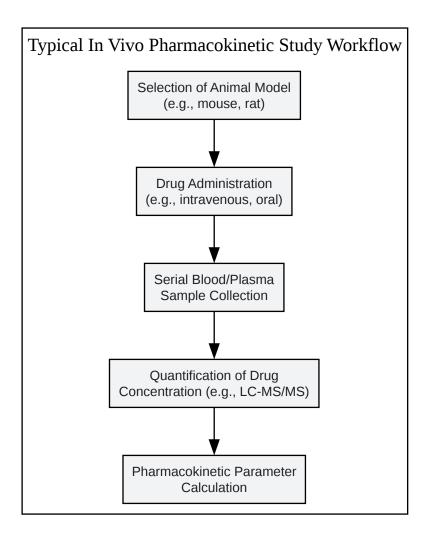
- Maximum Plasma Concentration (Cmax)
- Time to Reach Maximum Plasma Concentration (Tmax)
- Area Under the Curve (AUC)
- Elimination Half-life (t½)
- Volume of Distribution (Vd)
- Clearance (CL)

could not be retrieved from the scientific literature. Consequently, it is not possible to construct data tables summarizing these quantitative parameters.

# **Experimental Protocols**



The absence of published in vivo pharmacokinetic studies for **ZD0947** means that there are no detailed experimental protocols to report. A standard in vivo pharmacokinetic study would typically involve the following steps:



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## References



- 1. ZD0947, a sulphonylurea receptor modulator, detects functional sulphonylurea receptor subunits in murine vascular smooth muscle ATP-sensitive K+ channels PubMed [pubmed.ncbi.nlm.nih.gov]
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